
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole is a complex compound involving chromium in a high oxidation state.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium is typically synthesized through the reaction of chromium trioxide with water. This reaction spontaneously generates chromic acid, dichromic acid, and their oligomers . The specific reaction conditions, such as temperature and pH, can influence the formation and stability of these compounds.
Industrial Production Methods
Industrial production of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves the controlled reaction of chromium trioxide with water under specific conditions to ensure the desired product is obtained. The process may include steps to purify and isolate the compound from other reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium undergoes various chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: It can participate in substitution reactions where ligands or atoms in the compound are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium include reducing agents like sulfur dioxide and oxidizing agents like hydrogen peroxide. The reactions typically occur under acidic conditions to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield lower oxidation states of chromium, while oxidation reactions may produce higher oxidation states or different chromium compounds.
Scientific Research Applications
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium has several scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its oxidative properties.
Mechanism of Action
The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to other substances, facilitating their oxidation. This property is due to the high oxidation state of chromium in the compound, which makes it highly reactive. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.
Comparison with Similar Compounds
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium can be compared with other similar compounds, such as:
Chromic Acid (H2CrO4): Another strong oxidizing agent with similar properties and applications.
Dichromic Acid (H2Cr2O7): A related compound that also acts as a strong oxidizing agent and is generated from chromium trioxide.
Oligomers of Chromic and Dichromic Acid: These compounds share similar chemical properties and reactivity due to their chromium content.
Properties
Molecular Formula |
C6H10Cr2N4O7 |
|---|---|
Molecular Weight |
354.16 g/mol |
IUPAC Name |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole |
InChI |
InChI=1S/2C3H4N2.2Cr.2H2O.5O/c2*1-2-5-3-4-1;;;;;;;;;/h2*1-3H,(H,4,5);;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |
InChI Key |
OPMAIHGGKQJERG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN=CN1.C1=CN=CN1.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




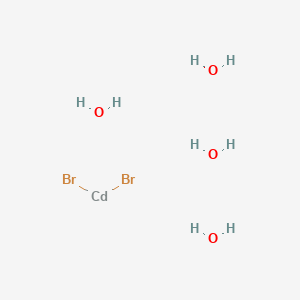
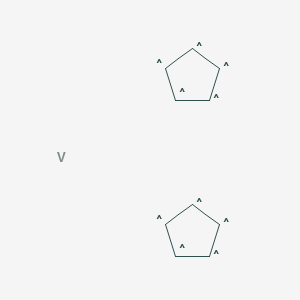
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
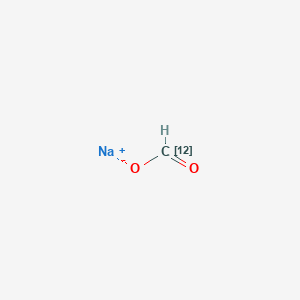




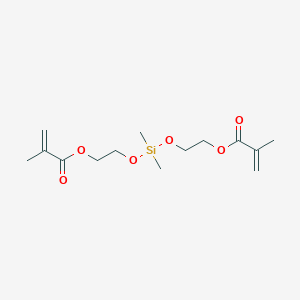

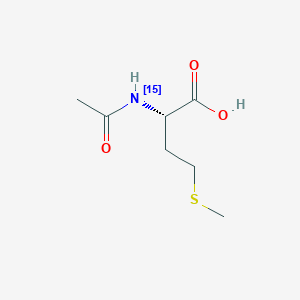
![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)
